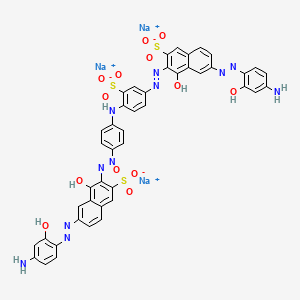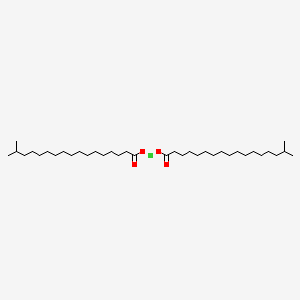
Barium isooctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium isooctadecanoate is a chemical compound with the molecular formula C36H70BaO4. It is a barium salt of isooctadecanoic acid, which is a branched-chain fatty acid. This compound is known for its applications in various industrial processes due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Barium isooctadecanoate can be synthesized through the reaction of barium hydroxide with isooctadecanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene, under reflux conditions. The general reaction is as follows:
Ba(OH)2+2C18H36O2→Ba(C18H35O2)2+2H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-purity barium hydroxide and isooctadecanoic acid. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure complete conversion and high yield. The product is then purified through filtration and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Barium isooctadecanoate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form barium carbonate and other oxidation products.
Reduction: It can be reduced under specific conditions to yield barium metal and isooctadecanoic acid.
Substitution: It can participate in substitution reactions where the barium ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, typically under elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Reagents like sodium or potassium salts can facilitate substitution reactions.
Major Products
Oxidation: Barium carbonate and various organic oxidation products.
Reduction: Barium metal and isooctadecanoic acid.
Substitution: New metal salts of isooctadecanoic acid.
Aplicaciones Científicas De Investigación
Barium isooctadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other barium compounds and as a reagent in various organic reactions.
Biology: It is studied for its potential effects on biological systems, particularly in the context of barium toxicity.
Medicine: Research is ongoing into its potential use in medical imaging and as a contrast agent.
Industry: It is used in the production of lubricants, stabilizers for plastics, and as a component in certain types of coatings.
Mecanismo De Acción
The mechanism of action of barium isooctadecanoate involves its interaction with various molecular targets. In biological systems, barium ions can interfere with potassium channels, leading to muscle paralysis and other toxic effects. In industrial applications, its effectiveness as a stabilizer or lubricant is due to its ability to form a protective layer on surfaces, reducing friction and wear.
Comparación Con Compuestos Similares
Similar Compounds
Barium stearate: Another barium salt of a fatty acid, used similarly in industrial applications.
Barium palmitate: Similar in structure and used in the production of lubricants and stabilizers.
Barium oleate: Known for its use in the production of certain types of coatings and as a lubricant.
Uniqueness
Barium isooctadecanoate is unique due to its branched-chain structure, which imparts different physical and chemical properties compared to its straight-chain counterparts. This branching can affect its solubility, melting point, and reactivity, making it suitable for specific applications where other barium salts may not be as effective.
Propiedades
Número CAS |
84878-35-3 |
|---|---|
Fórmula molecular |
C36H70BaO4 |
Peso molecular |
704.3 g/mol |
Nombre IUPAC |
barium(2+);16-methylheptadecanoate |
InChI |
InChI=1S/2C18H36O2.Ba/c2*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;/h2*17H,3-16H2,1-2H3,(H,19,20);/q;;+2/p-2 |
Clave InChI |
RESDYSOFIPOKEU-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCCCC(=O)[O-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


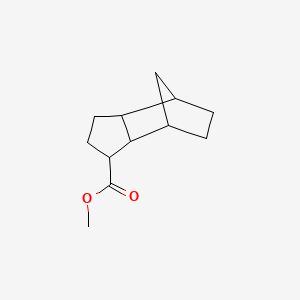
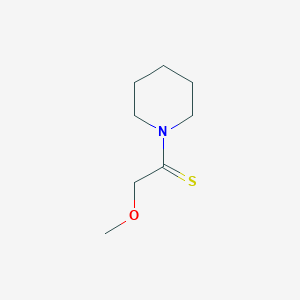
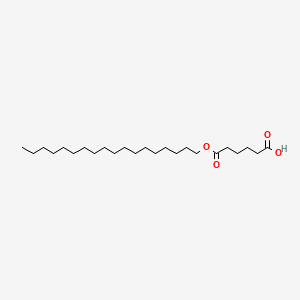
![N-Cyclopropyl-2-(2-isopropyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13792927.png)
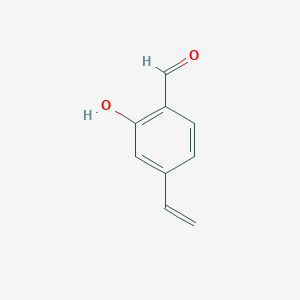
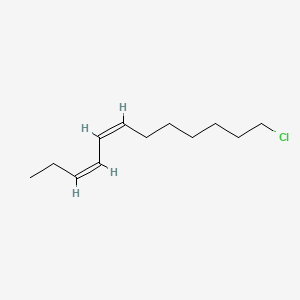
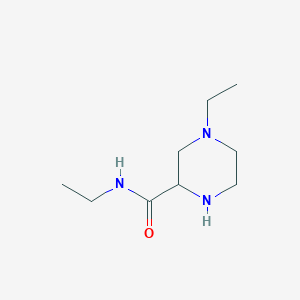
![[3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid](/img/structure/B13792936.png)
![2-[5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]-2-methylbutanoate](/img/structure/B13792942.png)
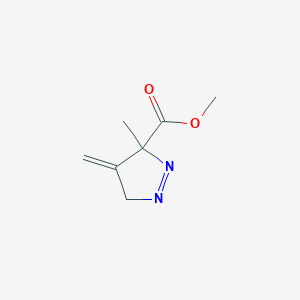
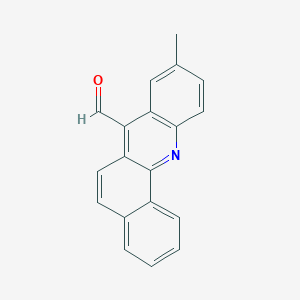
![Phosphonic acid, [chloro(dimethylamino)methyl]-](/img/structure/B13792977.png)
![N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide](/img/structure/B13792980.png)
